molecular formula C8H9BrO2S B1280670 1-Bromo-4-(ethylsulfonyl)benzene CAS No. 26732-20-7

1-Bromo-4-(ethylsulfonyl)benzene

Cat. No. B1280670
CAS RN: 26732-20-7
M. Wt: 249.13 g/mol
InChI Key: UGLVDQBMOMYGJF-UHFFFAOYSA-N
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Description

1-Bromo-4-(ethylsulfonyl)benzene is a chemical compound with the molecular formula C8H9BrO2S . It has a molecular weight of 249.13 g/mol .


Molecular Structure Analysis

The InChI code for 1-Bromo-4-(ethylsulfonyl)benzene is 1S/C8H9BrO2S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 . The canonical SMILES representation is CCS(=O)(=O)C1=CC=C(C=C1)Br .


Physical And Chemical Properties Analysis

1-Bromo-4-(ethylsulfonyl)benzene has a molecular weight of 249.13 g/mol . It has a topological polar surface area of 42.5 Ų . Other properties such as XLogP3, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, heavy atom count, formal charge, and complexity are also available .

Scientific Research Applications

Synthesis and Reactions

1-Bromo-4-(ethylsulfonyl)benzene and related compounds have been widely explored for their potential in various synthetic applications. The versatility of these compounds is evident from their reactions with electrophiles and nucleophiles, leading to the formation of functionalized sulfones and other derivatives. Such reactions have been leveraged in the synthesis of highly functionalized molecules, showcasing the utility of these compounds as multi-coupling reagents (P. Auvray et al., 1985).

Catalytic Applications

Certain derivatives of 1-Bromo-4-(ethylsulfonyl)benzene have been employed as catalysts in synthetic chemistry. For instance, compounds like Poly(N-bromo-N-ethyl-benzene-1,3-disulfonamide) have been used as efficient catalysts for the synthesis of complex organic compounds under specific conditions (R. Ghorbani‐Vaghei et al., 2014).

Molecular Electronics

In the field of molecular electronics, aryl bromides, which include derivatives of 1-Bromo-4-(ethylsulfonyl)benzene, are valuable as building blocks for the synthesis of molecular wires. These compounds are used as precursors in the development of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, highlighting their significance in advancing molecular electronics technology (N. Stuhr-Hansen et al., 2005).

Fluorescence and Photoluminescence

Certain derivatives of 1-Bromo-4-(ethylsulfonyl)benzene exhibit interesting photoluminescence properties. For example, compounds synthesized through specific reactions involving these bromo compounds have been studied for their fluorescence characteristics, which are of interest in various applications such as sensing and imaging (Liang Zuo-qi, 2015).

Structural Analysis and Crystallography

The crystal structures of derivatives of 1-Bromo-4-(ethylsulfonyl)benzene have been extensively studied to understand their molecular and crystallographic properties. These studies are crucial in comprehending the physical and chemical characteristics of these compounds, which can be vital for their application in various fields (A. N. Chekhlov, 2004).

Safety And Hazards

1-Bromo-4-(ethylsulfonyl)benzene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

1-bromo-4-ethylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLVDQBMOMYGJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468779
Record name 1-Bromo-4-(ethylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(ethylsulfonyl)benzene

CAS RN

26732-20-7
Record name 1-Bromo-4-(ethylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-(ethanesulfonyl)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-Bromo-4-ethylsulfanyl-benzene (5.0 g) was dissolved in acetic acid and potassium permanganate as a 3% solution in water (8 mL) was added. The reaction mixture was heated to 90° C. for 3 hrs, after which time the reaction was cooled to room temperature and partitioned between ethyl acetate and 2N NaOH solution (500 m) each. The organics were separated and washed with water (100 mL), dried over sodium sulfate and purified on biotage eluting with 90:10 hexanes : ethyl acetate to afford the title compound as a clear oil (2.70 g). 1H NMR (300 MHz, CDCl3): δ 1.30 (t, J=7.85 Hz, 3 H) 3.02 (q, J=7.54 Hz, 2 H), 7.40 (m, 4 H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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